2,3,3-Trifluorocyclobutan-1-ol
Description
2,3,3-Trifluorocyclobutan-1-ol is a fluorinated cyclobutanol derivative characterized by a strained four-membered cyclobutane ring substituted with three fluorine atoms at the 2nd and 3rd positions. It has garnered interest in pharmaceutical and materials science for applications such as chiral building blocks or intermediates in synthesis. However, its small ring strain and fluorine substitution pattern differentiate it from other fluorinated alcohols, necessitating detailed comparisons with structurally analogous compounds .
Properties
Molecular Formula |
C4H5F3O |
|---|---|
Molecular Weight |
126.08 g/mol |
IUPAC Name |
2,3,3-trifluorocyclobutan-1-ol |
InChI |
InChI=1S/C4H5F3O/c5-3-2(8)1-4(3,6)7/h2-3,8H,1H2 |
InChI Key |
XAJDIGRYVBZHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1(F)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluorocyclobutan-1-ol typically involves the reaction of 2,3,3-trifluorocyclobutanone with a reducing agent. One common method is the reduction of 2,3,3-trifluorocyclobutanone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields 2,3,3-Trifluorocyclobutan-1-ol as the primary product .
Industrial Production Methods
Industrial production methods for 2,3,3-Trifluorocyclobutan-1-ol are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trifluorocyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2,3,3-trifluorocyclobutanone.
Reduction: The compound can be further reduced to form 2,3,3-trifluorocyclobutane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,3,3-Trifluorocyclobutanone
Reduction: 2,3,3-Trifluorocyclobutane
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,3-Trifluorocyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2,3,3-Trifluorocyclobutan-1-ol depends on its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
The fluorine substituents in 2,3,3-Trifluorocyclobutan-1-ol significantly influence its electronic environment compared to non-fluorinated analogs. For example:
- Cyclobutan-1-ol : The absence of fluorine substituents reduces ring strain and acidity (pKa ~16–18 vs. ~10–12 for 2,3,3-Trifluorocyclobutan-1-ol, estimated based on fluorinated alcohol trends).
- 2,2,3-Trifluorocyclobutan-1-ol: A positional isomer with fluorine at the 2nd and 3rd positions but lacking the third fluorine at C3.
Physicochemical Properties
Limited experimental data exist for 2,3,3-Trifluorocyclobutan-1-ol, but comparisons can be inferred from structurally related compounds:
| Property | 2,3,3-Trifluorocyclobutan-1-ol | Cyclobutan-1-ol | (S)-(-)-1,1,1-Trifluorododecan-2-ol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~144.1 (calculated) | 74.1 | 282.3 |
| Boiling Point (°C) | Not reported | 121–123 | 245–247 |
| pKa (estimated) | ~10–12 | ~16–18 | ~12–14 |
| LogP | ~0.5 (predicted) | 0.88 | 4.2 |
The fluorinated dodecanol analog, (S)-(-)-1,1,1-Trifluorododecan-2-ol, shares trifluoromethyl substitution but lacks ring strain and has a longer alkyl chain, leading to higher lipophilicity (LogP 4.2 vs. ~0.5 for 2,3,3-Trifluorocyclobutan-1-ol) .
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